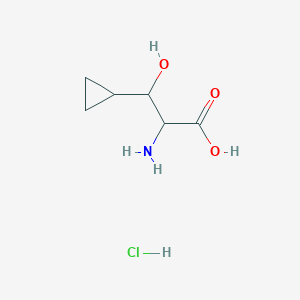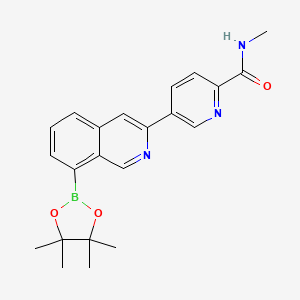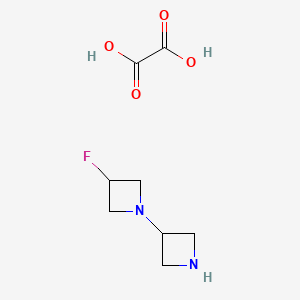![molecular formula C13H16N2O5 B2624984 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide CAS No. 331863-00-4](/img/structure/B2624984.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and an oxalamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The intermediate product is then reacted with 2-methoxyethylamine to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxalamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the dihydrobenzo[b][1,4]dioxin moiety.
Reduction: Reduced forms of the oxalamide group.
Substitution: Substituted oxalamide derivatives.
Aplicaciones Científicas De Investigación
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The dihydrobenzo[b][1,4]dioxin moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of both the dihydrobenzo[b][1,4]dioxin and oxalamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research.
Propiedades
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-18-5-4-14-12(16)13(17)15-9-2-3-10-11(8-9)20-7-6-19-10/h2-3,8H,4-7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCZZNPPDOOUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2624904.png)
![8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2624906.png)



![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2624914.png)
![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)

![1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine](/img/structure/B2624919.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2624920.png)

